molecular formula C13H4ClF6N3O4S B2875449 3-Chloro-2-{[2,6-dinitro-4-(trifluoromethyl)phenyl]sulfanyl}-5-(trifluoromethyl)pyridine CAS No. 338406-67-0

3-Chloro-2-{[2,6-dinitro-4-(trifluoromethyl)phenyl]sulfanyl}-5-(trifluoromethyl)pyridine

Cat. No.: B2875449
CAS No.: 338406-67-0
M. Wt: 447.69
InChI Key: KAKQJJPBIQFZAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. It is known for its effectiveness in controlling a wide range of fungal diseases in crops.

Scientific Research Applications

Chemistry: In chemistry, Fluazinam is used as a reagent in organic synthesis and as a model compound for studying chemical reactions involving trifluoromethyl groups.

Biology: Fluazinam has been studied for its biological activity, particularly its fungicidal properties, which make it valuable in agricultural research.

Medicine: While not commonly used in medicine, Fluazinam's chemical structure has been of interest in the development of new pharmaceuticals.

Industry: In the agricultural industry, Fluazinam is widely used as a fungicide to protect crops from fungal infections, thereby improving crop yield and quality.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fluazinam involves multiple steps, starting with the chlorination of pyridine derivatives followed by nitration and trifluoromethylation. The reaction conditions typically require the use of strong acids and oxidizing agents under controlled temperatures.

Industrial Production Methods: In an industrial setting, Fluazinam is produced through a series of chemical reactions that involve the careful control of reaction parameters to ensure the purity and yield of the final product. The process includes the use of large-scale reactors and purification techniques to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: Fluazinam undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for its synthesis and functionalization.

Common Reagents and Conditions:

  • Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

  • Reduction: Commonly achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

  • Substitution: Involves the use of nucleophiles and electrophiles under specific conditions to replace functional groups.

Major Products Formed: The major products formed from these reactions include various intermediates and by-products that are further purified to obtain the final compound.

Comparison with Similar Compounds

  • Triflumizole

  • Flutriafol

  • Tebuconazole

Uniqueness: Fluazinam is unique in its broad-spectrum activity and low environmental persistence compared to other fungicides. Its specific chemical structure allows it to target a wide range of fungal pathogens effectively.

This comprehensive overview provides a detailed understanding of 3-Chloro-2-{[2,6-dinitro-4-(trifluoromethyl)phenyl]sulfanyl}-5-(trifluoromethyl)pyridine, highlighting its synthesis, applications, and mechanisms

Properties

IUPAC Name

3-chloro-2-[2,6-dinitro-4-(trifluoromethyl)phenyl]sulfanyl-5-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H4ClF6N3O4S/c14-7-1-6(13(18,19)20)4-21-11(7)28-10-8(22(24)25)2-5(12(15,16)17)3-9(10)23(26)27/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAKQJJPBIQFZAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])SC2=C(C=C(C=N2)C(F)(F)F)Cl)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H4ClF6N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.